Cas no 71628-96-1 (2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-,(2R,3S,4R,5R,6R,11R,13R)-)

2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-,(2R,3S,4R,5R,6R,11R,13R)- structure
71628-96-1 structure
Product Name:2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-,(2R,3S,4R,5R,6R,11R,13R)-
CAS-Nr.:71628-96-1
MF:C28H31NO10
MW:541.546448945999
CID:564937
PubChem ID:5288818
Update Time:2025-04-19

2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-,(2R,3S,4R,5R,6R,11R,13R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-,(2R,3S,4R,5R,6R,11R,13R)-
    • 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-9,16-dione,4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,5,8,10,13-pentahydroxy-11-
    • Menogaril
    • 7-chlor-1h-indol
    • 7-Chlor-indol
    • 7-chloro indole
    • 7-Cl indole
    • 7-con-O-methylnogarol
    • indole-7-chloro
    • U-52047
    • 7-O-Methylnogarol
    • 7(R)-O-Methylnogarol
    • OMEN,7-
    • NSC 269148
    • 71628-96-1
    • CHEMBL1234391
    • DTXSID601024504
    • D04914
    • CCRIS 8607
    • 7-OMEN
    • UNII-8JSV4O30HQ
    • 8JSV4O30HQ
    • Q6817231
    • 7-Con-O-methylnogaril
    • NSC-269148
    • Menogaril (USAN/INN)
    • MENOGARIL [USAN]
    • (2R,3S,4R,5R,6R,11R,13R)-4-(dimethylamino)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-3,4,5,6,11,12,13,14-octahydro-2H-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione
    • MENOGARIL [MART.]
    • Menogarilo [Spanish]
    • U-52,047
    • Menogaril [USAN:INN]
    • NSC-269,148
    • Menogarol
    • Menogarilum [Latin]
    • Menogarilum
    • MENOGARIL [MI]
    • TUT-7
    • MENOGARIL [INN]
    • 2,6-EPOXY-2H-NAPHTHACENO(1,2-B)OXOCIN-9,16-DIONE, 4-(DIMETHYLAMINO)-3,4,5,6,11,12,13,14-OCTAHYDRO-3,5,8,10,13-PENTAHYDROXY-11-METHOXY-6,13-DIMETHYL-, (2R,3S,4R,5R,6R,11R,13R)-
    • (2R,3S,4R,5R,6R,11R,13R)-4-(Dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-2,6-epoxy-2H-naphthaceno(1,2-b)oxocin-9,16-dione
    • NS00011904
    • 2,6-Epoxy-2H-naphthaceno(1,2-b)oxocin-9,16-dione, 4-(dimethylamino)-3,4,5,6,11,12,13,14-octahydro-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-, (2R-(2alpha,3beta,4alpha,5beta,6alpha,11alpha,13alpha))-
    • 7(R)-O-Methylnorgarol
    • Menogarilo
    • (1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione
    • SCHEMBL4451
    • MENOGARIL [JAN]
    • Tomosar
    • 2,6-EPOXY-2H-NAPHTHACENO(1,2-B)OXOCIN-9,16-DIONE, 4-(DIMETHYLAMINO)-3,4,5,6,11,12,13,14-OCTAHYDRO-3,5,8,10,13-PENTAHYDROXY-11-METHOXY-6,13-DIMETHYL-, (2R-(2.ALPHA.,3.BETA.,4.ALPHA.,5.BETA.,6.ALPHA.,11.ALPHA.,13.ALPHA.))-
    • Inchi: 1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3
    • InChI-Schlüssel: LWYJUZBXGAFFLP-UHFFFAOYSA-N
    • Lächelt: C12C(O)C(N(C)C)C(O)C(C)(O1)C1C(=C3C(=C(C=1)O)C(=O)C1C(=CC4CC(C)(O)CC(OC)C=4C=1O)C3=O)O2

Berechnete Eigenschaften

  • Genaue Masse: 541.19500
  • Monoisotopenmasse: 541.195
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 39
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 1020
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.708
  • Topologische Polaroberfläche: 166Ų

Experimentelle Eigenschaften

  • Dichte: 1.3298 (rough estimate)
  • Schmelzpunkt: 247-249° (dec); mp 250-254° (dec)
  • Siedepunkt: 616.59°C (rough estimate)
  • Flammpunkt: 437.7°C
  • Brechungsindex: 1.6290 (estimate)
  • PSA: 166.22000
  • LogP: 0.87380
  • Spezifische Rotation: D20 +857° (c = 0.112 in CHCl3); D20 +867° (c = 0.045 in CHCl3); D +958° (c = 0.163 in CHCl3)
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